![molecular formula C20H17NO5S2 B3478973 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3478973.png)
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Overview
Description
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 4-carboxybenzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- 4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- 2-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid
Uniqueness
4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its specific substitution pattern on the aromatic rings and the presence of both ethoxy and methoxy groups
Biological Activity
The compound 4-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a thiazolidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C20H18N2O5S2 |
Molecular Weight | 402.44 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with thiazolidine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. In a comparative study, several thiazolidine derivatives demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating strong cytotoxic effects .
Enzyme Inhibition
The compound has been noted for its potential to inhibit specific enzymes involved in critical biological pathways. It may interact with enzymes related to fatty acid metabolism and cell proliferation, suggesting a role in metabolic regulation and cancer therapy.
Antimicrobial Activity
Thiazolidine derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy remains limited .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of thiazolidine derivatives on multiple cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited selective toxicity towards cancer cells compared to normal cells, reinforcing their potential as therapeutic agents .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis through both intrinsic and extrinsic pathways in cancer cells. This dual mechanism enhances their therapeutic potential against tumors .
- Inhibition of Proliferation : In vitro studies demonstrated that certain thiazolidine derivatives effectively inhibited the proliferation of cancer cells while sparing normal fibroblasts, highlighting their selectivity and reduced toxicity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidine | Similar thiazolidine structure | Antimicrobial |
5-(4-Hydroxyphenyl)-thiazolidine | Thiazolidine core | Anticancer |
2-Thioxo-thiazolidine derivatives | Variations in substituents | Antifungal |
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-3-26-15-9-4-12(10-16(15)25-2)11-17-18(22)21(20(27)28-17)14-7-5-13(6-8-14)19(23)24/h4-11H,3H2,1-2H3,(H,23,24)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKVTYVWKRUPI-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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